N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography. For example, the structure of “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Scientific Research Applications
Antibacterial Properties
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been studied for its potential antibacterial properties. A study by Aswathy et al. (2017) synthesized a similar compound, NBBPA, and found it to exhibit moderate antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting its potential in combating drug-resistant bacterial strains (Aswathy et al., 2017).
Antitumor Potential
Another significant area of research is the compound's potential antitumor activity. A study by Yurttaş et al. (2015) explored derivatives of a related structure, N-[4-(benzothiazole-2-yl)phenyl]acetamide, finding considerable anticancer activity against certain cancer cell lines. This suggests the possible utility of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide in cancer research and treatment (Yurttaş et al., 2015).
Antimicrobial and Antifungal Applications
The compound has also been investigated for antimicrobial and antifungal activities. Patel et al. (2011) synthesized related compounds that showed good activity against various microbes, suggesting the compound's potential in developing new antimicrobial agents (Patel & Shaikh, 2011). Additionally, Temiz‐Arpacı et al. (2005) reported the synthesis of benzoxazole derivatives with broad-spectrum activity against Candida species, indicating potential antifungal applications (Temiz‐Arpacı et al., 2005).
Anticonvulsant Activity
Research by El Kayal et al. (2022) on related compounds found potential anticonvulsant activities, although the specific compounds they synthesized did not show significant effects. This suggests the need for further exploration in this area (El Kayal et al., 2022).
Photophysical Properties
Finally, Padalkar et al. (2011) explored the photophysical characteristics of related fluorescent derivatives, indicating the compound's potential application in material science, particularly in the development of new fluorescent materials (Padalkar et al., 2011).
properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-14-6-8-16(17(23)11-14)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVXMJZAPFVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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